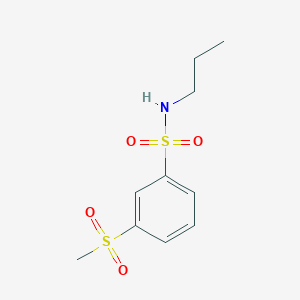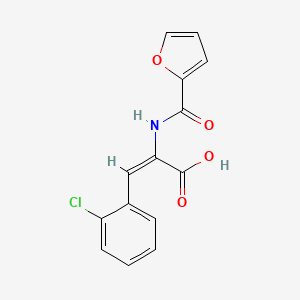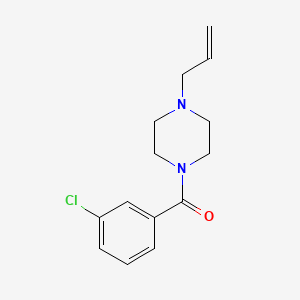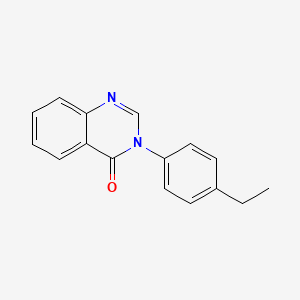![molecular formula C18H24N2O2 B5329530 1-[(1-phenylcyclopentyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5329530.png)
1-[(1-phenylcyclopentyl)carbonyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[(1-phenylcyclopentyl)carbonyl]-4-piperidinecarboxamide" belongs to a class of organic compounds known for their complex synthesis processes and diverse chemical and physical properties. Such compounds have been studied for various potential applications, including their role as inhibitors or activators in biochemical pathways.
Synthesis Analysis
The synthesis of related piperidine derivatives involves multi-step chemical processes, which often start with the formation of a piperidine ring or its functionalization. For instance, in the synthesis of phencyclidine and other 1-arylcyclohexylamines, key steps include the formation of the piperidine ring followed by functionalization with phenyl groups using reagents like phenylmagnesium bromide (Maddox, Godefroi, & Parcell, 1965).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which significantly influences the molecule's overall properties and reactivity. For example, the presence of a carbamoyl group on the piperidine ring can lead to the formation of stable hydrogen-bonded structures, as seen in various proton-transfer compounds of isonipecotamide with acids (Smith & Wermuth, 2010).
Chemical Reactions and Properties
Piperidine derivatives undergo a variety of chemical reactions, highlighting their versatile chemical properties. For instance, reactions with aryl isocyanates and isothiocyanates are common for modifying the piperidine ring, leading to the formation of compounds with different functional groups attached to the ring (Tsuge & Inaba, 1973).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, can be determined through various analytical techniques. The crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, for instance, reveals insights into its hydrogen bonding and interactions, which are crucial for understanding its physical properties (Khan et al., 2013).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, such as reactivity, stability, and interaction with other molecules, are influenced by the structure of the piperidine ring and the nature of substituted groups. Studies on the synthesis and biological properties of related compounds provide insights into their reactivity and potential biological activity (Wang et al., 1995).
Propiedades
IUPAC Name |
1-(1-phenylcyclopentanecarbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c19-16(21)14-8-12-20(13-9-14)17(22)18(10-4-5-11-18)15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-13H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLHMWGXKYMYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[2-chloro-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5329488.png)
![7-acetyl-3-(methylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329506.png)
![2-[(3R*,4R*)-3-hydroxy-4-(4-methyl-1-piperazinyl)-1-piperidinyl]nicotinic acid](/img/structure/B5329515.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5329523.png)
![N,3,3-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5329528.png)
![1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329532.png)
![N-butyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5329535.png)


![methyl 2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5329545.png)
![2-(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5329556.png)